molecular formula C12H15BrN4O3 B2650247 8-bromo-7-(3,3-dimethyl-2-oxobutyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 878421-65-9

8-bromo-7-(3,3-dimethyl-2-oxobutyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2650247
CAS No.: 878421-65-9
M. Wt: 343.181
InChI Key: MEGLUOVBKNTKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-7-(3,3-dimethyl-2-oxobutyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C12H15BrN4O3 and its molecular weight is 343.181. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Halogenation and Structural Studies

Studies on 5-8 Fused Ring Compounds : Research by Umehara et al. (1977) on halogenation of similar compounds like 4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione has provided foundational knowledge on the stereochemistry and substituted positions of halogen atoms through dehydrohalogenation and spectral data analysis. This work laid the groundwork for understanding the chemical behavior of structurally related compounds, including the bromination and chlorination processes that could be relevant for derivatives such as "7-(3,3-Dimethyl-2-oxobutyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione" (Umehara et al., 1977).

Synthesis of Spiro and Dispirotetrahydropyrane Diones

Synthesis Involving Cyclobutane Fragments : Kirillov and Melekhin (2009) have developed methods for synthesizing spiro- and dispirotetrahydropyrane-2,4-diones that involve cyclobutane fragments. These synthetic pathways could potentially be applied or adapted for the synthesis of compounds structurally related to the target compound, highlighting the versatility of cyclobutane-containing compounds in medicinal chemistry and materials science (Kirillov & Melekhin, 2009).

Fluorescent Properties for Imaging

D-π-A 1,4-Dihydropyridine Derivatives : A study on D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics by Lei et al. (2016) presents an insight into compounds that display different stimulus-responsive fluorescent properties. While the specific target compound is not directly mentioned, this research provides an example of how structurally complex molecules can exhibit unique physical properties, such as reversible piezochromism and solvent-induced emission changes, potentially useful for cell imaging applications (Lei et al., 2016).

Multicomponent Synthesis

Novel Synthesis of Pyridine-Pyrimidines : Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines via a three-component reaction. This method could potentially be adapted for synthesizing derivatives of "7-(3,3-Dimethyl-2-oxobutyl)-8-bromo-3-methyl-1,3,7-trihydropurine-2,6-dione," showcasing the compound's potential in facilitating novel organic synthesis methodologies (Rahmani et al., 2018).

Properties

IUPAC Name

8-bromo-7-(3,3-dimethyl-2-oxobutyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4O3/c1-12(2,3)6(18)5-17-7-8(14-10(17)13)16(4)11(20)15-9(7)19/h5H2,1-4H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGLUOVBKNTKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.